Baz1A-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

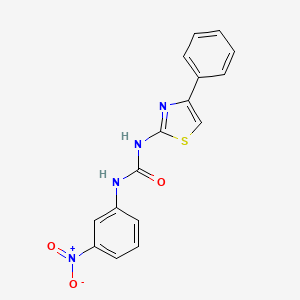

1-(3-nitrophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O3S/c21-15(17-12-7-4-8-13(9-12)20(22)23)19-16-18-14(10-24-16)11-5-2-1-3-6-11/h1-10H,(H2,17,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRJAZDAWUSWRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of BAZ1A-IN-1

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action for BAZ1A-IN-1, a potent and selective inhibitor of the BAZ1A bromodomain. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of epigenetics, oncology, and neurodevelopment.

Core Mechanism of Action: Targeting Chromatin Remodeling

This compound is a small molecule inhibitor that specifically targets the bromodomain of the Bromodomain Adjacent to Zinc Finger Domain Protein 1A (BAZ1A). BAZ1A, also known as ACF1, is a critical accessory subunit of the ATP-dependent chromatin remodeling complexes, including the Chromatin Accessibility Complex (CHRAC) and the Nucleosome Remodeling Factor (NURF). These complexes play a pivotal role in regulating gene expression by modulating nucleosome spacing and accessibility of DNA to the transcriptional machinery.

The bromodomain of BAZ1A is a "reader" domain that recognizes and binds to acetylated lysine residues on histone tails, a key epigenetic mark associated with active gene transcription. By binding to the BAZ1A bromodomain, this compound competitively inhibits the recognition of acetylated histones. This disruption prevents the proper localization and function of the BAZ1A-containing chromatin remodeling complexes, leading to alterations in gene expression. The primary mechanism of this compound is therefore the targeted disruption of epigenetic reading, which in turn modulates downstream cellular processes.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (also referred to as Cpd-2 in primary literature).

| Parameter | Value | Target/Cell Line | Reference |

| Binding Affinity (Kd) | 0.52 µM | BAZ1A Bromodomain | [1] |

| Cell Viability (IC50) | 5.08 µM | THP-1 (Acute myeloid leukemia) | [1] |

| 4.29 µM | ZR-75-30 (Breast cancer) | [1] | |

| 10.65 µM | BT474 (Breast cancer) | [1] | |

| 7.70 µM | H1975 (Non-small cell lung cancer) | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on standard laboratory practices and information from the primary literature.

BAZ1A Bromodomain Binding Assay (Hypothetical Reconstruction)

This protocol describes a typical fluorescence polarization (FP) assay to determine the binding affinity (Kd) of this compound to the BAZ1A bromodomain.

-

Protein Expression and Purification: The human BAZ1A bromodomain (e.g., amino acids 1425-1556) is expressed as a fusion protein (e.g., with a His-tag) in E. coli. The protein is purified using affinity chromatography followed by size-exclusion chromatography to ensure high purity and proper folding.

-

Fluorescent Probe: A fluorescently labeled acetyl-lysine probe (e.g., a histone H4 peptide acetylated at lysine 16 and labeled with a fluorophore like TAMRA) is used.

-

Assay Buffer: A suitable buffer is used, for example: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, and 0.01% Tween-20.

-

Procedure:

-

A constant concentration of the fluorescent probe (e.g., 10 nM) and purified BAZ1A bromodomain (e.g., 50 nM) are incubated in the assay buffer.

-

A serial dilution of this compound is added to the mixture.

-

The reaction is incubated at room temperature for 30 minutes to reach equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader.

-

-

Data Analysis: The decrease in fluorescence polarization upon addition of this compound indicates displacement of the fluorescent probe. The Kd is calculated by fitting the data to a competitive binding model.

Cell Viability Assay

This protocol outlines a standard MTT or CellTiter-Glo® assay to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

-

Cell Culture: Cancer cell lines with high BAZ1A expression (e.g., THP-1, ZR-75-30, BT474, H1975) are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.

-

Procedure:

-

Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

A serial dilution of this compound (typically in DMSO, with the final DMSO concentration kept below 0.1%) is added to the wells.

-

Cells are incubated for a specified period (e.g., 72 hours).

-

For MTT assay, MTT reagent is added and incubated for 2-4 hours, followed by solubilization of the formazan crystals. Absorbance is measured at 570 nm.

-

For CellTiter-Glo® assay, the reagent is added to measure ATP levels as an indicator of cell viability. Luminescence is measured.

-

-

Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Molecular Interactions

BAZ1A is implicated in several signaling pathways critical for development and disease. Inhibition of BAZ1A's bromodomain function by this compound is expected to modulate these pathways.

This compound Mechanism of Action

Caption: this compound competitively inhibits the BAZ1A bromodomain, preventing its recognition of acetylated histones and subsequent chromatin remodeling.

Potential Impact on Wnt Signaling

BAZ1A has been shown to influence the Wnt signaling pathway. While direct studies with this compound are pending, inhibition of BAZ1A may lead to derepression of Wnt target genes.

Caption: Hypothetical modulation of the Wnt signaling pathway through BAZ1A inhibition by this compound.

Experimental Workflow for Target Validation

Caption: A typical experimental workflow for the discovery and validation of a targeted inhibitor like this compound.

Conclusion

This compound represents a valuable chemical probe for elucidating the biological functions of BAZ1A and a potential starting point for the development of novel therapeutics. Its mechanism of action through the specific inhibition of the BAZ1A bromodomain provides a targeted approach to modulate gene expression in diseases where BAZ1A is dysregulated, such as certain cancers and potentially neurodevelopmental disorders. Further research is warranted to fully elucidate the downstream consequences of BAZ1A inhibition and to explore the full therapeutic potential of this class of inhibitors.

References

The Function and Mechanism of Baz1A-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baz1A (Bromodomain Adjacent to Zinc Finger Domain 1A), also known as ACF1, is a key regulatory subunit of the ATP-dependent chromatin remodeling complexes ACF and CHRAC. These complexes play a crucial role in organizing nucleosomes, thereby regulating essential cellular processes such as DNA replication, transcription, and repair.[1][2][3][4] Given its involvement in fundamental cellular functions and its dysregulation in various diseases, including cancer and neurodevelopmental disorders, BAZ1A has emerged as a promising therapeutic target.[3][5][6] Baz1A-IN-1 is a potent small molecule inhibitor that targets the bromodomain of BAZ1A, offering a valuable tool for studying the function of BAZ1A and exploring its therapeutic potential.[1][7] This technical guide provides an in-depth overview of the function of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its impact on relevant signaling pathways.

Core Function of this compound: Inhibition of the BAZ1A Bromodomain

This compound functions as a competitive inhibitor of the BAZ1A bromodomain.[7] The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histone tails, a key epigenetic mark for active gene transcription. By binding to the acetyl-lysine binding pocket of the BAZ1A bromodomain, this compound prevents the recruitment of the BAZ1A-containing chromatin remodeling complexes to specific genomic loci. This inhibition disrupts the normal process of chromatin remodeling, leading to alterations in gene expression and downstream cellular effects.

Quantitative Data Summary

This compound has been characterized by its high binding affinity for the BAZ1A bromodomain and its potent anti-viability effects in cancer cell lines with high BAZ1A expression. The key quantitative metrics for this compound are summarized in the table below.

| Parameter | Value | Cell Line(s) | Reference(s) |

| Binding Affinity (Kd) | 0.52 µM | - | [1][7] |

| IC50 (Anti-viability) | 5.08 µM | THP-1 | [1] |

| 4.29 µM | ZR-75-30 | [1] | |

| 10.65 µM | BT474 | [1] | |

| 7.70 µM | H1975 | [1] |

Signaling Pathways Modulated by this compound

BAZ1A is a central component of chromatin remodeling complexes that influence multiple signaling pathways. By inhibiting BAZ1A, this compound can modulate these pathways, which are often implicated in cancer and other diseases.

Experimental Protocols

The following are detailed methodologies for key experiments involving the characterization and evaluation of this compound. These protocols are based on the discovery and characterization of the compound.[7]

Bromodomain Binding Assay (Virtual Screening and Experimental Validation)

This protocol describes the initial identification of this compound (referred to as Cpd-2 in the discovery paper) through virtual screening followed by experimental validation of its binding to the BAZ1A bromodomain.

1. Virtual Screening (Consensus Docking/Scoring):

-

Objective: To identify potential small molecule binders of the BAZ1A bromodomain from chemical libraries.

-

Method:

-

Prepare the 3D structure of the BAZ1A bromodomain for docking.

-

Utilize multiple docking programs (e.g., Glide, GOLD, AutoDock) to screen a virtual library of compounds against the prepared BAZ1A bromodomain structure.

-

Employ a consensus scoring strategy, where compounds are ranked based on their scores from multiple docking programs to increase the reliability of hit selection.

-

Select the top-ranking compounds for experimental validation.

-

2. Experimental Validation (Binding Affinity Measurement):

-

Objective: To experimentally determine the binding affinity (Kd) of the hit compounds to the BAZ1A bromodomain.

-

Method (e.g., using a competitive binding assay like TR-FRET or AlphaScreen):

-

Reagents:

-

Recombinant BAZ1A bromodomain protein.

-

A fluorescently labeled or biotinylated probe that is known to bind to the BAZ1A bromodomain.

-

Assay buffer.

-

Test compounds (including this compound) at various concentrations.

-

-

Procedure:

-

Add the BAZ1A bromodomain protein and the probe to the wells of a microplate.

-

Add the test compounds at a range of concentrations.

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Measure the signal (e.g., fluorescence or luminescence) which is proportional to the amount of probe bound to the bromodomain.

-

The displacement of the probe by the test compound results in a decrease in signal.

-

Calculate the Kd value by fitting the dose-response curve to a suitable binding model.

-

-

Cell Viability Assay

This protocol is used to determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.

-

Objective: To measure the IC50 value of this compound in different cancer cell lines.

-

Method (e.g., using MTT or CellTiter-Glo assay):

-

Cell Culture:

-

Culture the desired cancer cell lines (e.g., THP-1, ZR-75-30, BT474, H1975) in their recommended growth medium.

-

-

Procedure:

-

Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., from 0.015 µM to 100 µM) for a specified period (e.g., 96 hours).[1] Include a vehicle control (e.g., DMSO).

-

After the incubation period, add the viability reagent (e.g., MTT or CellTiter-Glo reagent) to each well according to the manufacturer's instructions.

-

Incubate as required for the colorimetric or luminescent reaction to develop.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

-

Conclusion

This compound is a valuable chemical probe for elucidating the multifaceted roles of the BAZ1A chromatin remodeler in health and disease. Its potent and specific inhibition of the BAZ1A bromodomain allows for the targeted investigation of downstream cellular processes and signaling pathways. The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals interested in targeting BAZ1A for therapeutic intervention, particularly in the context of cancer and other diseases characterized by epigenetic dysregulation. Further research utilizing this compound will undoubtedly continue to unravel the complex biology of chromatin remodeling and its implications for human health.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BAZ1A Gene: Function, Mutations, Disorders & Research [learn.mapmygenome.in]

- 3. proteopedia.org [proteopedia.org]

- 4. uniprot.org [uniprot.org]

- 5. researchgate.net [researchgate.net]

- 6. A Role for the Chromatin‐Remodeling Factor BAZ1A in Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of BAZ1A bromodomain inhibitors with the aid of virtual screening and activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Baz1A-IN-1: A Technical Guide to a Novel BAZ1A Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baz1A-IN-1 has emerged as a potent and selective small molecule inhibitor of the BAZ1A (Bromodomain Adjacent to Zinc Finger Domain 1A) protein, a key component of the ISWI (Imitation Switch) chromatin remodeling complexes. BAZ1A, also known as ACF1, plays a crucial role in regulating gene expression through its involvement in chromatin assembly and remodeling. Dysregulation of BAZ1A has been implicated in various diseases, particularly cancer, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its evaluation, and its impact on relevant signaling pathways.

Core Data Presentation

Biochemical and Cellular Activity of this compound

The following table summarizes the key quantitative data for this compound, demonstrating its potency and cellular effects.

| Parameter | Value | Cell Lines | Reference |

| Binding Affinity (KD) | 0.52 μM | - | [1] |

| IC50 (Anti-viability) | 5.08 μM | THP-1 | [2] |

| 4.29 μM | ZR-75-30 | [2] | |

| 10.65 μM | BT474 | [2] | |

| 7.70 μM | H1975 | [2] |

Mechanism of Action

This compound functions as a competitive inhibitor of the BAZ1A bromodomain. The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histone tails, a key mechanism for tethering chromatin remodeling complexes to specific genomic loci. By occupying the acetyl-lysine binding pocket of the BAZ1A bromodomain, this compound prevents the recruitment of the BAZ1A-containing ISWI complexes to chromatin, thereby modulating the expression of BAZ1A-target genes.

Signaling Pathways

BAZ1A is a central player in several signaling pathways critical for cell growth, differentiation, and survival. This compound, by inhibiting BAZ1A function, can significantly impact these pathways.

BAZ1A in the Wnt/β-catenin Signaling Pathway

BAZ1A has been shown to act as a transcriptional repressor of Wnt target genes. In the absence of a Wnt signal, the BAZ1A-containing chromatin remodeling complex is recruited to the promoters of Wnt target genes, contributing to a repressive chromatin state. Inhibition of BAZ1A with this compound can lead to the derepression of these genes.

References

The Role of BAZ1A-IN-1 in Chromatin Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAZ1A (Bromodomain Adjacent to Zinc Finger Domain 1A), also known as ACF1, is a key component of the ATP-dependent chromatin remodeling complex, ACF (ATP-utilizing Chromatin assembly and remodeling Factor). As a non-catalytic subunit, BAZ1A works in concert with the ATPase subunit SMARCA5 (also known as SNF2H) to regulate the spacing of nucleosomes, thereby playing a critical role in various cellular processes including DNA replication and repair, and the regulation of gene expression.[1][2][3] The bromodomain of BAZ1A specifically recognizes acetylated lysine residues on histones, a key post-translational modification in epigenetic regulation.

The function of BAZ1A has been implicated in several signaling pathways, including the Wnt and vitamin D receptor signaling pathways.[1][4] Its role in maintaining chromatin architecture and gene expression makes it a compelling target for therapeutic intervention in various diseases, including cancer.

This technical guide provides an in-depth overview of BAZ1A-IN-1, a potent and selective inhibitor of the BAZ1A bromodomain, and its application in chromatin remodeling studies.

This compound: A Potent Chemical Probe

This compound (also referred to as Cpd-2) is a small molecule inhibitor designed to competitively bind to the acetyl-lysine binding pocket of the BAZ1A bromodomain.[5][6][7] Its selectivity and potent activity make it a valuable tool for elucidating the specific functions of the BAZ1A bromodomain in cellular processes.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing researchers with essential information for experimental design.

Table 1: Binding Affinity of this compound

| Parameter | Value | Assay Method | Reference |

| Kd | 0.52 µM | Microscale Thermophoresis (MST) | [5] |

Table 2: Cellular Activity of this compound (as Cpd-2)

| Cell Line | IC50 | Notes | Reference |

| THP-1 | 5.08 µM | High BAZ1A expression | [5] |

| ZR-75-30 | 4.29 µM | High BAZ1A expression | [5] |

| BT474 | 10.65 µM | High BAZ1A expression | [5] |

| H1975 | 7.70 µM | High BAZ1A expression | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of BAZ1A and the effects of this compound.

In Vitro Bromodomain Binding Assay (AlphaScreen)

This protocol is adapted for determining the in vitro potency of this compound in disrupting the interaction between the BAZ1A bromodomain and an acetylated histone peptide.

Materials:

-

Recombinant GST-tagged BAZ1A bromodomain

-

Biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac)

-

AlphaLISA Glutathione (GST) Acceptor beads

-

AlphaScreen Streptavidin Donor beads

-

Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20)

-

This compound (dissolved in DMSO)

-

384-well white microplates

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in DMSO, then dilute in Assay Buffer to the desired final concentrations.

-

Dilute the GST-BAZ1A bromodomain and biotinylated H4K16ac peptide in Assay Buffer to their optimal concentrations (determined by criss-cross titration).

-

-

Reaction Setup:

-

Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 5 µL of diluted GST-BAZ1A bromodomain to each well.

-

Add 5 µL of diluted biotinylated H4K16ac peptide to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Bead Addition:

-

Prepare a mixture of GST Acceptor beads and Streptavidin Donor beads in Assay Buffer, protected from light.

-

Add 10 µL of the bead mixture to each well.

-

Incubate at room temperature for 60 minutes in the dark.

-

-

Data Acquisition:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Calculate IC50 values from the resulting dose-response curves.

-

Cellular Target Engagement Assay (NanoBRET™)

This protocol allows for the quantification of this compound binding to the BAZ1A bromodomain within living cells.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression vectors for NanoLuc®-BAZ1A and HaloTag®-Histone H3.3

-

Transfection reagent (e.g., FuGENE® HD)

-

Opti-MEM™ I Reduced Serum Medium

-

HaloTag® NanoBRET™ 618 Ligand

-

NanoBRET™ Nano-Glo® Substrate

-

This compound (dissolved in DMSO)

-

96-well white, flat-bottom cell culture plates

Procedure:

-

Cell Transfection and Plating:

-

Co-transfect HEK293T cells with the NanoLuc®-BAZ1A and HaloTag®-Histone H3.3 expression vectors.

-

Plate the transfected cells into a 96-well plate and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in Opti-MEM™.

-

Add the diluted inhibitor to the cells and incubate for the desired treatment time (e.g., 2 hours).

-

-

Ligand and Substrate Addition:

-

Add the HaloTag® NanoBRET™ 618 Ligand to all wells and incubate for 2 hours.

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

-

Data Acquisition:

-

Read the plate within 10 minutes on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission.

-

Calculate the NanoBRET™ ratio to determine target engagement.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol can be used to identify the genomic regions where BAZ1A is bound and to assess how this compound affects this localization.

Materials:

-

Cells of interest (e.g., a cancer cell line with high BAZ1A expression)

-

This compound (dissolved in DMSO)

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis buffer, Nuclear lysis buffer

-

Sonicator

-

Anti-BAZ1A antibody (ChIP-grade)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation and next-generation sequencing

Procedure:

-

Cell Treatment and Cross-linking:

-

Treat cells with this compound or DMSO for the desired time.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

-

Chromatin Preparation:

-

Harvest and lyse the cells to isolate nuclei.

-

Resuspend the nuclei in nuclear lysis buffer and sonicate to shear chromatin to an average size of 200-500 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an anti-BAZ1A antibody or an IgG control.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Perform next-generation sequencing.

-

Analyze the sequencing data to identify BAZ1A binding sites and assess changes upon inhibitor treatment.

-

Visualizing BAZ1A's Role and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to BAZ1A's function and the experimental approaches to study its inhibition.

Caption: BAZ1A's interaction with the Wnt signaling pathway.

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound represents a critical tool for dissecting the nuanced roles of the BAZ1A bromodomain in chromatin remodeling and gene regulation. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers in their studies of BAZ1A-mediated processes and to facilitate the development of novel therapeutic strategies targeting this important epigenetic reader. The continued investigation into the effects of this compound will undoubtedly deepen our understanding of chromatin biology and its implications in health and disease.

References

- 1. A Role for the Chromatin‐Remodeling Factor BAZ1A in Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bromodomain adjacent to zinc finger - Proteopedia, life in 3D [proteopedia.org]

- 3. diseases.jensenlab.org [diseases.jensenlab.org]

- 4. BAZ1A bromodomain adjacent to zinc finger domain 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Investigating BAZ1A Function with the Chemical Probe Baz1A-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain Adjacent to Zinc Finger Domain 1A (BAZ1A), also known as ACF1, is a critical component of the ATP-dependent chromatin remodeling complexes ACF and CHRAC. These complexes play a fundamental role in regulating chromatin structure and gene expression by controlling nucleosome spacing. BAZ1A is implicated in a variety of essential cellular processes, including DNA replication, the DNA damage response (DDR), and the transcriptional regulation of key signaling pathways such as the Wnt and Vitamin D receptor pathways. Its multifaceted roles have positioned BAZ1A as a potential therapeutic target in oncology and neurodevelopmental disorders. This guide provides an in-depth overview of Baz1A-IN-1, a pioneering chemical probe for investigating BAZ1A function.

This compound: A Potent and Selective BAZ1A Bromodomain Inhibitor

This compound, also identified as Cpd-2, is a small molecule inhibitor targeting the bromodomain of BAZ1A. The discovery of this inhibitor through virtual screening has provided a valuable tool for elucidating the specific functions of the BAZ1A bromodomain in various biological contexts.

Quantitative Data for this compound

While extensive quantitative data for this compound remains limited in publicly available literature, the following key metric demonstrates its potency. Further characterization, including comprehensive selectivity panels and specific cellular IC50 values, is anticipated as research progresses.

| Parameter | Value | Reference |

| Binding Affinity (Kd) vs. BAZ1A Bromodomain | 0.52 µM | [1] |

| Cellular Activity | Good anti-viability activity against cancer cell lines with high BAZ1A expression. | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the known signaling pathways involving BAZ1A and a general workflow for characterizing BAZ1A inhibitors like this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the function and efficacy of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is designed to quantitatively measure the binding affinity of this compound to the BAZ1A bromodomain.

-

Materials:

-

Recombinant His-tagged BAZ1A bromodomain protein.

-

Biotinylated histone H4 acetylated at lysine 16 (H4K16ac) peptide.

-

Europium-labeled anti-His antibody (Donor).

-

Streptavidin-conjugated fluorophore (e.g., APC or d2) (Acceptor).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

384-well low-volume black plates.

-

TR-FRET compatible plate reader.

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the this compound dilutions.

-

Add a solution containing His-BAZ1A bromodomain and biotinylated-H4K16ac peptide to each well.

-

Incubate for 60 minutes at room temperature.

-

Add a solution containing the Europium-labeled anti-His antibody and Streptavidin-conjugated acceptor.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Acceptor).

-

Calculate the ratio of the acceptor to donor fluorescence.

-

Plot the fluorescence ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50, which can be converted to a Ki value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the engagement of this compound with its target BAZ1A in a cellular environment.

-

Materials:

-

Cancer cell line with high BAZ1A expression.

-

Cell culture medium and supplements.

-

This compound.

-

DMSO (vehicle control).

-

Phosphate-buffered saline (PBS).

-

Lysis buffer with protease inhibitors.

-

Equipment for SDS-PAGE and Western blotting.

-

Anti-BAZ1A antibody.

-

-

Procedure:

-

Culture cells to ~80% confluency.

-

Treat cells with various concentrations of this compound or DMSO for 2-4 hours.

-

Harvest, wash, and resuspend the cells in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge to pellet precipitated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the soluble BAZ1A levels by Western blotting.

-

Quantify the band intensities and plot the percentage of soluble BAZ1A against the temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.

-

Cell Viability Assay

This assay determines the effect of this compound on the proliferation of cancer cells.

-

Materials:

-

Cancer cell lines with varying levels of BAZ1A expression.

-

Cell culture medium and supplements.

-

This compound.

-

MTT or CellTiter-Glo® reagent.

-

96-well clear or opaque plates.

-

Plate reader (spectrophotometer or luminometer).

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

For MTT assay: Add MTT reagent and incubate for 2-4 hours. Add solubilization solution and read absorbance at 570 nm.

-

For CellTiter-Glo® assay: Add CellTiter-Glo® reagent, incubate for 10 minutes, and read luminescence.

-

Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Chromatin Immunoprecipitation-Sequencing (ChIP-seq)

ChIP-seq is employed to identify the genomic locations where BAZ1A binding is altered upon treatment with this compound.

-

Materials:

-

Cell line of interest.

-

This compound.

-

Formaldehyde for cross-linking.

-

Glycine to quench cross-linking.

-

Lysis and sonication buffers.

-

Anti-BAZ1A ChIP-grade antibody.

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer.

-

RNase A and Proteinase K.

-

DNA purification kit.

-

Reagents for next-generation sequencing library preparation.

-

-

Procedure:

-

Treat cells with this compound or vehicle for a defined period.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitate the BAZ1A-DNA complexes using an anti-BAZ1A antibody and magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the protein-DNA complexes and reverse the cross-links.

-

Treat with RNase A and Proteinase K, and purify the DNA.

-

Prepare a sequencing library from the immunoprecipitated DNA and an input control.

-

Perform high-throughput sequencing.

-

Analyze the sequencing data to identify genomic regions with differential BAZ1A occupancy between treated and control samples.

-

Conclusion

This compound represents a significant advancement in the study of BAZ1A biology. As a potent inhibitor of the BAZ1A bromodomain, it provides a crucial tool for dissecting the roles of BAZ1A in chromatin remodeling, gene regulation, and disease pathogenesis. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers to effectively utilize this compound in their investigations, paving the way for a deeper understanding of BAZ1A function and the development of novel therapeutic strategies. Further characterization of this compound's cellular effects and selectivity will undoubtedly enhance its utility as a chemical probe.

References

The Influence of BAZ1A on Gene Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAZ1A, also known as ACF1, is a crucial component of the ATP-dependent chromatin remodeling complex ACF (ATP-utilizing Chromatin Assembly and Remodeling Factor). As a key regulator of chromatin structure, BAZ1A plays a pivotal role in modulating gene expression. This technical guide provides an in-depth analysis of the effects of BAZ1A on gene expression, drawing from studies involving its mutation, knockdown, and knockout. We will explore the signaling pathways influenced by BAZ1A, present quantitative data on gene expression changes, and detail the experimental protocols used to elucidate these findings. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of targeting chromatin remodeling pathways.

Introduction to BAZ1A

BAZ1A (Bromodomain Adjacent to Zinc Finger Domain 1A) is the accessory subunit of the ISWI (Imitation Switch) family of chromatin remodeling complexes.[1] These complexes utilize the energy from ATP hydrolysis to alter the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors and other regulatory proteins.[2] The BAZ1A protein, in conjunction with the ATPase subunit SMARCA5, is involved in organizing nucleosomes into evenly spaced arrays, a fundamental process for maintaining genomic stability and regulating gene expression.[3]

Dysregulation of BAZ1A has been implicated in a variety of human diseases, including neurodevelopmental disorders and cancer.[1][4][5] Understanding the precise effects of BAZ1A on gene expression is therefore critical for developing novel therapeutic strategies.

BAZ1A's Role in Key Signaling Pathways

BAZ1A has been shown to influence several critical signaling pathways, primarily through its ability to modulate the expression of key regulatory genes.

Vitamin D Receptor (VDR) Signaling

BAZ1A is a known repressor of Vitamin D Receptor (VDR)-regulated genes.[6][7] In the absence of vitamin D3, BAZ1A binds to the promoters of these genes, leading to a condensed chromatin state that inhibits transcription.[6] A de novo mutation in BAZ1A has been shown to decrease its binding to the promoter of CYP24A1, a key VDR-regulated gene, resulting in its significant upregulation.[6][7]

Wnt/β-catenin Signaling

The expression of BAZ1A itself appears to be regulated by the Wnt/β-catenin signaling pathway.[2] Furthermore, functional loss of BAZ1A has been shown to result in the differential expression of genes within the Wnt signaling pathway, suggesting a feedback mechanism or a broader role for BAZ1A in this developmental pathway.[4][6]

E2F1 Transcription Program

In the context of glioblastoma, BAZ1A is essential for the E2F transcription program.[2] It facilitates the binding of the transcription factor E2F1 to its own promoter by remodeling chromatin, thereby creating a more accessible structure.[2] Depletion of BAZ1A leads to a significant downregulation of E2F target genes, resulting in a G1 phase cell cycle arrest and apoptosis.[2]

Quantitative Effects of BAZ1A Modulation on Gene Expression

The following tables summarize the quantitative data from key studies on the impact of BAZ1A modulation on gene expression.

Table 1: Gene Expression Changes in a Patient with a de novo BAZ1A Mutation

| Gene | Fold Change | P-value | Biological Pathway |

| CYP24A1 | 7-fold upregulation | 0.005 | Vitamin D Metabolism |

| IGFBP3 | Differentially Expressed | Not Specified | Vitamin D Metabolism |

Data from a study on a patient with a syndromic form of intellectual disability.[6][8]

Table 2: Global Gene Expression Changes upon BAZ1A Depletion in Glioblastoma Cells

| Condition | Downregulated Genes | Upregulated Genes | Total Differentially Expressed Genes | Significantly Enriched Gene Set (Depleted) |

| BAZ1A RNAi | 1533 | 1366 | 2899 | HALLMARK_E2F_TARGETS |

Data from RNA-sequencing of BAZ1A-silenced glioblastoma cells.[2]

Table 3: Regulation of Baz1a Expression in Mouse Nucleus Accumbens by Cocaine

| Treatment | Time Point | Change in Baz1a mRNA | P-value |

| Acute Cocaine | 1 hour | Significant Increase | 0.008 |

| Repeated Cocaine | 24 hours | Significant Decrease | 0.002 |

Data from studies on the role of BAZ1A in cocaine addiction models.[9]

Experimental Protocols

The following section details the methodologies employed in the studies cited in this guide.

RNA Sequencing (RNA-seq) Workflow

RNA-seq is a powerful technique for transcriptome-wide analysis of gene expression.

Protocol Steps:

-

RNA Extraction: Total RNA is isolated from cell or tissue samples using a commercial kit such as the Ribopure kit.[6]

-

Library Preparation: Polyadenylated (polyA+) RNA is selected to enrich for messenger RNA. This is followed by fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.[6]

-

Sequencing: The prepared library is sequenced using a high-throughput platform like the Illumina HiSeq2500, generating millions of short reads.[6]

-

Data Analysis: The sequencing reads are aligned to a reference genome. The number of reads mapping to each gene is then used to determine expression levels and identify differentially expressed genes between conditions.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) Workflow

ChIP-seq is used to identify the genomic locations where a specific protein, such as BAZ1A, binds.

Protocol Steps:

-

Cross-linking and Chromatin Preparation: Proteins are cross-linked to DNA in vivo using formaldehyde. The chromatin is then sheared into smaller fragments by sonication or enzymatic digestion (e.g., MNase).[9]

-

Immunoprecipitation: An antibody specific to the protein of interest (e.g., BAZ1A) is used to pull down the protein-DNA complexes.[9]

-

DNA Purification and Library Preparation: The cross-links are reversed, and the associated DNA is purified. This DNA is then used to prepare a sequencing library.[9]

-

Sequencing and Analysis: The library is sequenced, and the resulting reads are mapped to the genome. "Peaks" in the read density indicate the binding sites of the protein.

siRNA-mediated Gene Knockdown

This technique is used to transiently reduce the expression of a target gene.

-

siRNA Design and Synthesis: Small interfering RNAs (siRNAs) targeting the BAZ1A mRNA are designed and synthesized.

-

Transfection: The siRNAs are introduced into cultured cells using a transfection reagent.

-

Validation: The efficiency of the knockdown is confirmed by measuring BAZ1A mRNA (qRT-PCR) or protein (Western blot) levels.

-

Phenotypic Analysis: The effects of BAZ1A depletion on gene expression (via RNA-seq) or other cellular processes are then assessed.[6]

Conclusion and Future Directions

BAZ1A is a multifaceted protein that exerts significant control over gene expression through its role in chromatin remodeling. Its influence on the Vitamin D receptor, Wnt, and E2F1 signaling pathways highlights its importance in diverse biological processes, from neurodevelopment to cancer cell proliferation. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers seeking to further investigate the functions of BAZ1A.

For drug development professionals, BAZ1A and the chromatin remodeling machinery it belongs to represent a promising class of therapeutic targets. The development of small molecule inhibitors or activators that can modulate BAZ1A's activity could offer novel treatment avenues for diseases characterized by transcriptional dysregulation. Future research should focus on identifying the full spectrum of BAZ1A's genomic targets and interaction partners in various cellular contexts to fully unlock its therapeutic potential.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. biorxiv.org [biorxiv.org]

- 3. BAZ1A Gene: Function, Mutations, Disorders & Research [learn.mapmygenome.in]

- 4. Bromodomain adjacent to zinc finger - Proteopedia, life in 3D [proteopedia.org]

- 5. diseases.jensenlab.org [diseases.jensenlab.org]

- 6. A Role for the Chromatin‐Remodeling Factor BAZ1A in Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gene - BAZ1A [maayanlab.cloud]

- 8. BAZ1A bromodomain adjacent to zinc finger domain 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Regulation of BAZ1A and Nucleosome Positioning in the Nucleus Accumbens in Response to Cocaine - PMC [pmc.ncbi.nlm.nih.gov]

The Architect of Chromatin Accessibility in DNA Repair: A Technical Guide to BAZ1A

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate cellular machinery dedicated to safeguarding genomic integrity, the dynamic remodeling of chromatin plays a pivotal role. Access to damaged DNA is a critical prerequisite for the assembly of repair factors, and this process is tightly regulated by a host of chromatin-remodeling enzymes. Among these, the Bromodomain Adjacent to Zinc Finger Domain 1A (BAZ1A), also known as ACF1, has emerged as a key player in orchestrating the DNA damage response (DDR). This technical guide provides an in-depth exploration of the multifaceted role of BAZ1A in various DNA repair pathways, offering insights for researchers investigating fundamental repair mechanisms and for professionals in the field of drug development seeking to exploit novel therapeutic targets.

BAZ1A is a large, multidomain protein that functions as a core subunit of two distinct ISWI (Imitation Switch) family chromatin-remodeling complexes: the ATP-dependent Chromatin Assembly and Remodeling Factor (ACF) and the Chromatin Accessibility Complex (CHRAC). Within these complexes, BAZ1A acts as a regulatory subunit, directing the catalytic activity of the ATPase SMARCA5 (also known as SNF2H) to specific chromatin regions. This activity is crucial for modulating nucleosome spacing and accessibility, thereby facilitating the recruitment and function of DNA repair proteins at sites of damage.

BAZ1A's Role in Key DNA Damage Repair Pathways

BAZ1A has been implicated in several major DNA repair pathways, highlighting its central role in maintaining genome stability. Its primary function across these pathways is to remodel chromatin to allow access for the core repair machinery.

Nucleotide Excision Repair (NER)

BAZ1A is recruited to sites of UV-induced DNA damage and is essential for efficient Nucleotide Excision Repair (NER). Following UV irradiation, the DDB2-HBO1-MLL1 axis is crucial for the recruitment of BAZ1A. This pathway involves the histone methyltransferase MLL1, which catalyzes the methylation of histone H3 at lysine 4 (H3K4me3), a mark that is then recognized to recruit the BAZ1A-containing remodeling complex. The subsequent chromatin remodeling by the ACF complex facilitates the access of NER factors to the damaged DNA, allowing for the removal of bulky adducts. Depletion of BAZ1A leads to a significant reduction in the removal of cyclobutane pyrimidine dimers (CPDs), a hallmark of UV-induced DNA damage.

Non-Homologous End Joining (NHEJ)

Homologous Recombination (HR)

BAZ1A is also involved in the error-free repair of DSBs via Homologous Recombination (HR). Studies in mouse models have shown that while Baz1a knockout mice are viable and can repair developmentally programmed DSBs, cultured human cells depleted of BAZ1A exhibit defects in HR.[1] The chromatin remodeling activity of the BAZ1A-containing ACF complex is believed to be important for facilitating the extensive DNA end resection that is a prerequisite for RAD51 loading and strand invasion during HR.

Quantitative Analysis of BAZ1A Function in DNA Damage Response

The functional significance of BAZ1A in the DNA damage response is underscored by quantitative experimental data. The following tables summarize key findings from studies investigating the impact of BAZ1A on cell survival, protein recruitment, and DNA repair efficiency.

| Parameter | Cell Line | Treatment | Effect of BAZ1A Knockout/Depletion | Reference |

| Cell Proliferation | Human cell line | Phleomycin D1 | Reduced cell number after DNA damage | [2] |

| Cell Death | Human cell line | Phleomycin D1 | Increased levels of DNA damage-induced cell death | [2] |

| SMARCA5 Recruitment to DSBs | BAZ1A-KO cells | UVC irradiation | ~50% reduction in nuclei with visible SMARCA5 enrichment at γ-H2AX positive sites | [2] |

Table 1: Impact of BAZ1A on Cellular Response to DNA Damage.

| Parameter | BAZ1A Mutant | Effect on SMARCA5 Recruitment to DSBs | Reference |

| Bromodomain Deletion (BAZ1AΔBD) | No significant effect | [2] | |

| Bromodomain Inactivation (BAZ1ANY) | No significant effect | [2] | |

| PHD Mutant (BAZ1AKAKY) | No appreciable effect | [2] |

Table 2: Role of BAZ1A Domains in SMARCA5 Recruitment.

Signaling and Recruitment Pathways of BAZ1A

The recruitment and function of BAZ1A at sites of DNA damage are tightly regulated processes involving a cascade of signaling events and protein-protein interactions.

Figure 1: BAZ1A Recruitment and Function in DNA Damage Repair. This diagram illustrates the signaling cascade leading to the recruitment of the BAZ1A-SMARCA5 complex to sites of DNA damage and its subsequent role in facilitating various DNA repair pathways through chromatin remodeling.

Experimental Protocols

A variety of sophisticated experimental techniques are employed to elucidate the role of BAZ1A in DNA damage repair. Below are outlines of key methodologies.

Laser Micro-irradiation for Studying Protein Recruitment

This technique allows for the induction of localized DNA damage within the nucleus of a living cell and the subsequent monitoring of fluorescently-tagged protein recruitment to the damaged area in real-time.

References

Unlocking New Therapeutic Avenues: A Technical Guide to the Therapeutic Potential of BAZ1A-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of BAZ1A-IN-1, a novel and potent inhibitor of the BAZ1A bromodomain. BAZ1A (Bromodomain Adjacent to Zinc Finger Domain 1A), a key component of the ISWI chromatin remodeling complex, has emerged as a significant target in oncology and other disease areas due to its critical role in DNA repair, gene transcription, and cell differentiation. This document consolidates the current understanding of this compound, presenting its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Core Concepts and Mechanism of Action

BAZ1A, also known as ACF1, is an accessory subunit of the ATP-dependent chromatin assembly factor (ACF) complex, which plays a crucial role in organizing nucleosomes to regulate gene expression.[1][2] The bromodomain of BAZ1A is a "reader" module that recognizes and binds to acetylated lysine residues on histones, tethering the chromatin remodeling machinery to specific genomic loci. By inhibiting this interaction, this compound effectively disrupts the function of the BAZ1A-containing chromatin remodeling complexes, leading to downstream effects on gene expression and cellular function.

Recent preclinical studies have highlighted the therapeutic potential of targeting BAZ1A. BAZ1A is often overexpressed in various cancers, including glioblastoma and head and neck squamous cell carcinoma (HNSCC), where it is associated with tumor progression and poor prognosis.[3][4] Inhibition of the BAZ1A bromodomain by this compound has been shown to induce cancer cell death and inhibit tumor stemness, highlighting its promise as a novel anti-cancer agent.[4]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, also identified as Cpd-2 in the foundational discovery literature.

Table 1: Binding Affinity of this compound

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) vs. BAZ1A Bromodomain | 0.52 µM | Not specified in abstract; likely a biophysical assay such as AlphaLISA or ITC |

Table 2: In Vitro Anti-viability Activity of this compound (96-hour treatment)

| Cell Line | Cancer Type | BAZ1A Expression | IC50 | Reference |

| THP-1 | Acute Monocytic Leukemia | High | 5.08 µM | |

| ZR-75-30 | Breast Cancer | High | 4.29 µM | |

| BT474 | Breast Cancer | High | 10.65 µM | |

| H1975 | Non-Small Cell Lung Cancer | High | 7.70 µM |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by BAZ1A and the experimental workflows used to characterize this compound.

References

The Role of BAZ1A in Cancer Biology and as a Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Bromodomain Adjacent to Zinc Finger Domain 1A (BAZ1A) protein, its role in cancer biology, and the potential of targeting it with small molecule inhibitors. BAZ1A is a key component of chromatin remodeling complexes and is implicated in various cellular processes that are often dysregulated in cancer.

Core Concepts

BAZ1A, also known as ACF1, is a regulatory subunit of the ATP-dependent chromatin remodeling complex ACF (ATP-utilizing Chromatin Assembly and Remodeling Factor).[1][2] This complex plays a crucial role in organizing nucleosomes, which is essential for regulating gene expression, DNA replication, and DNA repair.[3][4] Dysregulation of BAZ1A has been linked to several types of cancer, including colorectal cancer, glioma, and ovarian cancer, making it an attractive target for therapeutic intervention.[5][6][7]

BAZ1A's Mechanism of Action in Cancer

BAZ1A is a multifaceted protein involved in several key cellular processes that contribute to cancer development and progression:

-

Chromatin Remodeling and Gene Expression: As part of the ACF and CHRAC complexes, BAZ1A helps to maintain chromatin structure.[8] This function is critical for the proper regulation of gene expression. In cancer, aberrant BAZ1A activity can lead to the inappropriate silencing of tumor suppressor genes or the activation of oncogenes.

-

DNA Damage Response: BAZ1A is recruited to sites of DNA damage and participates in the DNA damage response (DDR).[5][9] It facilitates the recruitment of other DNA repair proteins, and its depletion can lead to increased DNA damage and apoptosis in cancer cells.[5][6]

-

Signaling Pathway Regulation: BAZ1A has been shown to interact with and modulate key cancer-related signaling pathways, including the Wnt/β-catenin and E2F signaling pathways.[5][6][7]

BAZ1A Inhibition as a Therapeutic Strategy

Given its central role in cancer cell biology, inhibiting BAZ1A function presents a promising therapeutic strategy. The development of small molecule inhibitors targeting the bromodomain of BAZ1A has shown potential in preclinical studies.

While specific data for a compound named "Baz1A-IN-1" is not publicly available, research has identified other potent BAZ1A inhibitors. One such compound, referred to as Cpd-2, has demonstrated significant activity.

| Compound | Target | Binding Affinity (KD) | Cellular Activity | Reference |

| Cpd-2 | BAZ1A Bromodomain | 0.52 µM | Anti-viability in cancer cell lines with high BAZ1A expression | [10] |

Key Signaling Pathways Involving BAZ1A

Below are diagrams illustrating the signaling pathways in which BAZ1A plays a significant role.

References

- 1. diseases.jensenlab.org [diseases.jensenlab.org]

- 2. BAZ1A bromodomain adjacent to zinc finger domain 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. BAZ1A | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. Alternative splicing of BAZ1A in colorectal cancer disrupts the DNA damage response and increases chemosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. The emerging role of ISWI chromatin remodeling complexes in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Non-canonical reader modules of BAZ1A promote recovery from DNA damage [ouci.dntb.gov.ua]

- 10. Discovery of BAZ1A bromodomain inhibitors with the aid of virtual screening and activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of BAZ1A in Neurodevelopmental Processes and the Therapeutic Potential of its Inhibition

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Bromodomain Adjacent to Zinc Finger Domain 1A (BAZ1A), also known as ATP-utilizing Chromatin Assembly and Remodeling Factor 1 (ACF1), is a critical component of the ISWI family of chromatin remodeling complexes.[1][2] These complexes play a fundamental role in regulating gene expression by altering chromatin structure. Emerging evidence strongly implicates BAZ1A in the intricate processes of neurodevelopment, with dysregulation linked to intellectual disability and other neurodevelopmental disorders.[1][3] This technical guide provides an in-depth overview of BAZ1A's function in the nervous system, its association with neurodevelopmental pathologies, and the potential of small molecule inhibitors, such as the recently identified Cpd-2, to modulate its activity for therapeutic benefit.[4]

Introduction to BAZ1A and its Function

BAZ1A is a key regulatory subunit of the ATP-dependent chromatin remodeling complexes ACF (ATP-dependent Chromatin-assembly and remodeling Factor) and CHRAC (Chromatin Accessibility Complex).[1][2][5] These complexes utilize the energy from ATP hydrolysis to mobilize nucleosomes, thereby controlling the accessibility of DNA to transcription factors and other regulatory proteins.[5] BAZ1A itself does not possess enzymatic activity but is crucial for the function of the catalytic ATPase subunit, SMARCA5 (also known as SNF2H).[2][6]

The primary functions of BAZ1A-containing complexes include:

-

Chromatin Assembly and Remodeling: Organizing and spacing nucleosomes to maintain a structured chromatin environment.[1][2]

-

DNA Replication and Repair: Facilitating DNA replication through dense heterochromatin and participating in DNA damage response pathways.[1][2][6]

-

Transcriptional Regulation: Modulating the expression of a wide array of genes, including those involved in critical cellular processes.[3][7]

BAZ1A's Impact on Neurodevelopmental Processes

Recent studies have illuminated the significant role of BAZ1A in the development and function of the nervous system. De novo mutations in the BAZ1A gene have been identified in individuals with unexplained intellectual disability.[3] Research indicates that BAZ1A influences neurodevelopment through its regulatory effects on several key signaling pathways:

-

Wnt Signaling Pathway: BAZ1A depletion has been shown to affect the expression of genes involved in the Wnt signaling pathway, which is crucial for neuronal proliferation, differentiation, and synaptic formation.[3][6][7]

-

Vitamin D Metabolism: BAZ1A acts as a suppressor of Vitamin D Receptor (VDR)-regulated genes.[7] Vitamin D deficiency has been linked to structural brain alterations, highlighting the importance of this regulatory function in neurodevelopment.[7]

-

Synaptic Function: Misregulation of BAZ1A can lead to altered expression of genes important for proper synaptic function, potentially contributing to cognitive deficits.[1][3]

Furthermore, a specific neuronal subtype expressing the Baz1a gene has been identified as a potential coordinating hub for neural circuits related to touch and memory, suggesting a role for BAZ1A in synaptic plasticity and learning.[8] The homolog of BAZ1A, BAZ1B, is implicated in Williams-Beuren syndrome, a neurodevelopmental disorder characterized by a specific cognitive profile, further strengthening the link between the BAZ family of proteins and brain development.[9][10][11]

BAZ1A Inhibition as a Therapeutic Strategy

Given the role of BAZ1A in neurodevelopmental disorders, its inhibition presents a potential therapeutic avenue. While no inhibitor named "Baz1A-IN-1" is currently described in scientific literature, a recent study successfully identified the first small molecule inhibitors of the BAZ1A bromodomain.[4] The most potent of these is Cpd-2 , which exhibits a dissociation constant (KD) of 0.52 μM.[4]

The bromodomain of BAZ1A is a "reader" domain that recognizes and binds to acetylated lysine residues on histone tails, a key mechanism for tethering the chromatin remodeling complex to specific genomic locations. Inhibition of this domain with a small molecule like Cpd-2 is expected to disrupt the recruitment of the BAZ1A-containing complexes to their target genes, thereby modulating their transcriptional activity.

Mechanism of Action of BAZ1A Bromodomain Inhibitors

The proposed mechanism of action for a BAZ1A bromodomain inhibitor like Cpd-2 involves competitive binding to the acetyl-lysine binding pocket of the bromodomain. This prevents the recognition of acetylated histones and the subsequent localization of the ACF/CHRAC complexes, leading to alterations in chromatin structure and gene expression.

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies.

Table 1: Binding Affinity of BAZ1A Inhibitor Cpd-2

| Compound | Target | KD (μM) | Reference |

| Cpd-2 | BAZ1A Bromodomain | 0.52 | [4] |

Table 2: Cellular Activity of BAZ1A Inhibitor Cpd-2

| Cell Line | BAZ1A Expression | Cpd-2 Anti-viability Activity | Reference |

| Various Cancer Cell Lines | High | Good | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

RNA Sequencing (RNA-Seq) for Gene Expression Analysis

This protocol is used to assess global changes in gene expression following BAZ1A knockdown or in patient-derived cells with BAZ1A mutations.

-

RNA Extraction: Isolate total RNA from cell lines or tissues using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

Library Preparation: Prepare sequencing libraries from high-quality RNA samples using a stranded mRNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Perform quality control on raw sequencing reads using tools like FastQC.

-

Align reads to a reference genome (e.g., hg38 for human) using a splice-aware aligner like STAR.

-

Quantify gene expression levels using tools such as HTSeq-count or Salmon.

-

Perform differential gene expression analysis using packages like DESeq2 or edgeR in R.

-

Conduct pathway analysis on differentially expressed genes using databases like GO and KEGG.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

This protocol is used to identify the genomic binding sites of BAZ1A.

-

Cross-linking: Cross-link proteins to DNA in live cells using formaldehyde.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to BAZ1A to pull down the protein-DNA complexes.

-

DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it.

-

Data Analysis:

-

Align sequenced reads to a reference genome.

-

Identify regions of the genome with an enrichment of reads (peaks) using a peak-calling algorithm (e.g., MACS2).

-

Annotate the peaks to identify nearby genes and perform motif analysis to find potential DNA binding motifs.

-

Future Directions and Conclusion

The discovery of BAZ1A's role in neurodevelopmental processes opens up new avenues for research and therapeutic development. The identification of the first BAZ1A bromodomain inhibitors, such as Cpd-2, provides a critical tool for further elucidating the function of BAZ1A in the brain and for exploring the potential of BAZ1A inhibition as a treatment for neurodevelopmental disorders.[4]

Future research should focus on:

-

In vivo studies: Evaluating the efficacy and safety of BAZ1A inhibitors in animal models of neurodevelopmental disorders.

-

Target validation: Further confirming the specific downstream targets of BAZ1A in relevant neuronal cell types.

-

Pharmacokinetic and pharmacodynamic profiling: Optimizing the drug-like properties of lead compounds for potential clinical development.

References

- 1. Bromodomain adjacent to zinc finger - Proteopedia, life in 3D [proteopedia.org]

- 2. BAZ1A Gene: Function, Mutations, Disorders & Research [learn.mapmygenome.in]

- 3. A Role for the Chromatin-Remodeling Factor BAZ1A in Neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of BAZ1A bromodomain inhibitors with the aid of virtual screening and activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Alternative splicing of BAZ1A in colorectal cancer disrupts the DNA damage response and increases chemosensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Role for the Chromatin‐Remodeling Factor BAZ1A in Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alleninstitute.org [alleninstitute.org]

- 9. WikiGenes - BAZ1B - bromodomain adjacent to zinc finger domain... [wikigenes.org]

- 10. Haploinsufficiency of BAZ1B contributes to Williams syndrome through transcriptional dysregulation of neurodevelopmental pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CDD Conserved Protein Domain Family: PHD_BAZ1B [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Baz1A-IN-1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baz1A-IN-1 is a potent and specific small molecule inhibitor of the BAZ1A (Bromodomain Adjacent to Zinc Finger Domain 1A) bromodomain, with a reported Kd value of 0.52 μM. BAZ1A, also known as ACF1, is a key component of the ISWI chromatin remodeling complex, which plays a critical role in DNA repair, gene transcription, and the maintenance of chromatin structure. Dysregulation of BAZ1A has been implicated in various diseases, including cancer. These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, with a focus on cancer research, particularly in Head and Neck Squamous Cell Carcinoma (HNSCC).

Biochemical Properties and Mechanism of Action

This compound selectively targets the bromodomain of BAZ1A, a reader module that recognizes acetylated lysine residues on histone tails and other proteins. By competitively binding to this domain, this compound disrupts the interaction of BAZ1A with acetylated chromatin, thereby modulating its chromatin remodeling activity and downstream signaling pathways. Recent studies have shown that pharmacological inhibition of BAZ1A with this compound can effectively suppress cancer stemness, distal metastasis, and cisplatin resistance in HNSCC models. The inhibitor's efficacy is correlated with the expression levels of BAZ1A in cancer cell lines.

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound against various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | BAZ1A Expression | IC50 (μM) | Citation |

| THP-1 | Acute Myeloid Leukemia | High | 5.08 | [1] |

| ZR-75-30 | Breast Cancer | High | 4.29 | [1] |

| BT474 | Breast Cancer | High | 10.65 | [1] |

| H1975 | Non-Small Cell Lung Cancer | High | 7.70 | [1] |

Table 2: General Properties of this compound

| Property | Value | Citation |

| Target | BAZ1A Bromodomain | [1] |

| Kd | 0.52 μM | [1] |

| Solubility | DMSO | [1] |

| Storage | -20°C (1 month), -80°C (6 months) | [1] |

Experimental Protocols

Cell Culture and Maintenance

Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines, such as Cal-27 and FaDu, are suitable models for studying the effects of this compound.

-

Cal-27 Cell Culture:

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-plate at a 1:3 to 1:6 split ratio.

-

-

FaDu Cell Culture:

-

Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells at a 1:3 to 1:8 split ratio when confluent.

-

Preparation of this compound Stock Solution

-

Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

For experiments, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Figure 2: Workflow for MTT Cell Viability Assay.

-

Materials:

-

96-well cell culture plates

-

HNSCC cells (e.g., Cal-27, FaDu)

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Protocol:

-

Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired period (e.g., 48 or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well.

-

Incubate the plate on a shaker for 15-30 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

-

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with an inhibitor.

-

Materials:

-

6-well cell culture plates

-

HNSCC cells

-

Complete culture medium

-

This compound stock solution

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

-

Protocol:

-

Seed a low density of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach.

-

Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Remove the treatment medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically >50 cells) in each well.

-

Calculate the plating efficiency and survival fraction for each treatment group.

-

Spheroid Formation Assay

This 3D culture assay evaluates the impact of this compound on cancer stem-like cell properties.

Figure 3: Workflow for Spheroid Formation Assay.

-

Materials:

-

Ultra-low attachment plates (e.g., 96-well)

-

HNSCC cells

-

Serum-free spheroid culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

-

This compound stock solution

-

-

Protocol:

-

Prepare a single-cell suspension of HNSCC cells.

-

Seed a low density of cells (e.g., 500-1000 cells per well) in ultra-low attachment plates with spheroid culture medium containing various concentrations of this compound.

-

Incubate the plates for 7-14 days to allow for spheroid formation.

-

Monitor and capture images of the spheroids periodically.

-

Quantify the number and size of spheroids in each well.

-

Western Blot Analysis

This technique is used to detect changes in the expression levels of BAZ1A and downstream target proteins.

-

Materials:

-

HNSCC cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BAZ1A, anti-SOX2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the protein of interest to a loading control (e.g., β-actin).

-

In Vivo Limiting Dilution Assay

This assay is used to assess the frequency of cancer stem cells (tumor-initiating cells) in vivo.

-

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

HNSCC cells pre-treated with this compound or vehicle

-

Matrigel (optional)

-

Sterile syringes and needles

-

-

Protocol:

-

Treat HNSCC cells in culture with this compound or vehicle for a specified duration.

-

Prepare single-cell suspensions of the treated cells.

-

Serially dilute the cells to various concentrations (e.g., 1x105, 1x104, 1x103 cells).

-

Inject the different cell dilutions subcutaneously into the flanks of immunocompromised mice.

-

Monitor the mice for tumor formation for several weeks.

-

Record the number of tumors formed for each cell dilution and treatment group.

-

Use extreme limiting dilution analysis (ELDA) software to calculate the cancer stem cell frequency.

-

Conclusion